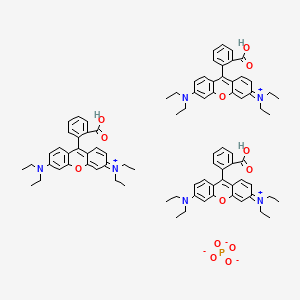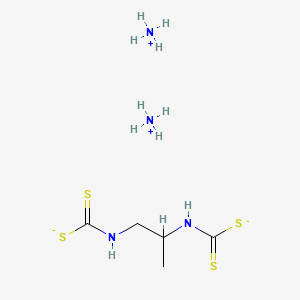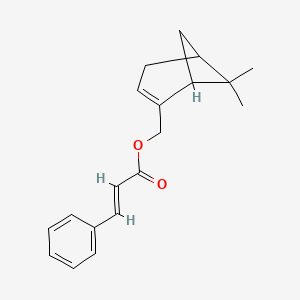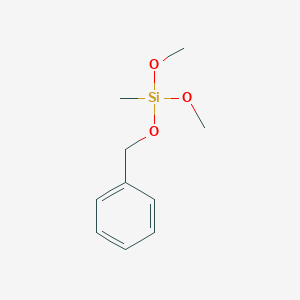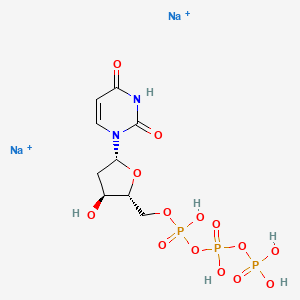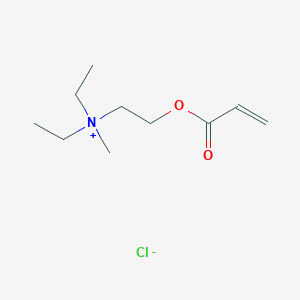
1-(2-Chloroethyl)-2-methylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-methylpiperidinium chloride is a chemical compound with the molecular formula C8H17Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chloroethyl group and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-2-methylpiperidinium chloride typically involves the reaction of 2-methylpiperidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidinium derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-(2-Chloroethyl)-2-methylpiperidinium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving piperidine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methylpiperidinium chloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine: Lacks the methyl group, making it less sterically hindered.
2-Chloroethylamine: A simpler structure with only one chloroethyl group.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups, increasing its reactivity.
Uniqueness: 1-(2-Chloroethyl)-2-methylpiperidinium chloride is unique due to the presence of both a chloroethyl group and a methyl group on the piperidine ring. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds.
Properties
CAS No. |
62124-27-0 |
|---|---|
Molecular Formula |
C8H17Cl2N |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-4-2-3-6-10(8)7-5-9;/h8H,2-7H2,1H3;1H |
InChI Key |
DCOWTQWMKSXLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


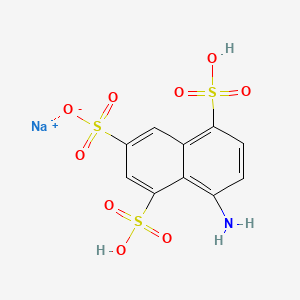
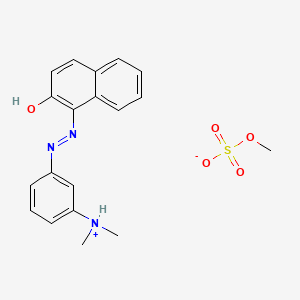
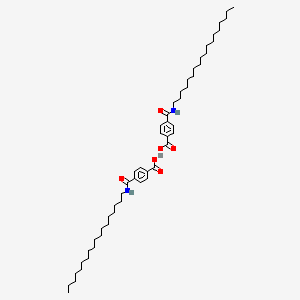
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)



